

# 2-Bromo-3-fluorotoluene molecular weight and formula

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## Compound of Interest

Compound Name: 2-Bromo-3-fluorotoluene

Cat. No.: B1266709

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An In-Depth Technical Guide to **2-Bromo-3-fluorotoluene**: Synthesis, Applications, and Experimental Protocols

## Introduction

**2-Bromo-3-fluorotoluene** is a halogenated aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on a benzene ring—provides a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it an invaluable intermediate in the development of high-value materials, particularly in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup>

The presence of the bromine atom offers a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Simultaneously, the fluorine atom often imparts desirable physicochemical properties to the final target molecule, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity—a strategy widely employed in drug design.<sup>[3]</sup> This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of **2-Bromo-3-fluorotoluene**, from its core properties to its practical application in the laboratory.

## Physicochemical Properties and Specifications

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. **2-Bromo-3-fluorotoluene** is a combustible liquid at room temperature with characteristics that dictate its handling, storage, and reactivity.<sup>[1][4]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrF	<sup>[5][6][7][8]</sup>
Molecular Weight	189.02 g/mol	<sup>[5][6][7]</sup>
CAS Number	59907-13-0	<sup>[5][6][7]</sup>
IUPAC Name	2-bromo-1-fluoro-3-methylbenzene	<sup>[5]</sup>
Appearance	Liquid	
Solubility	Slightly soluble in water	<sup>[1][8]</sup>
Density	~1.503 g/mL at 25 °C	
Purity (Typical)	≥97% (GC)	<sup>[2]</sup>

## Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic rings like **2-Bromo-3-fluorotoluene** requires careful strategic planning to ensure correct regioselectivity. While multiple pathways exist, a common and reliable approach involves the diazotization of a substituted aniline followed by a Sandmeyer reaction.

A plausible and efficient route starts from 3-Fluoro-2-nitrotoluene. The key steps are:

- **Reduction of the Nitro Group:** The nitro group is reduced to an amine. This is typically achieved using reducing agents like tin(II) chloride (SnCl<sub>2</sub>) in hydrochloric acid or catalytic hydrogenation. The choice of a mild reducing agent is crucial to avoid dehalogenation.
- **Diazotization:** The resulting 2-Amino-6-fluorotoluene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

- Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution. In this step, the diazonium group is replaced by a bromine atom, yielding the final product, **2-Bromo-3-fluorotoluene**. The copper catalyst facilitates the single-electron transfer mechanism that is central to this transformation.

This multi-step synthesis is a classic example of directing group chemistry, where existing substituents are leveraged to install new functional groups with high precision. An alternative, though often less selective, method involves the direct electrophilic bromination of 3-fluorotoluene. However, this approach typically yields a mixture of isomers that require challenging purification.<sup>[9]</sup><sup>[10]</sup>

## Core Applications in Research and Drug Development

The true value of **2-Bromo-3-fluorotoluene** lies in its role as a versatile synthon for creating novel molecules with tailored functions.

- Pharmaceutical Synthesis: Halogenated intermediates are cornerstones of medicinal chemistry.<sup>[11]</sup> This compound serves as a key fragment for building active pharmaceutical ingredients (APIs). The bromine atom acts as a linchpin for carbon-carbon or carbon-heteroatom bond formation, allowing for the assembly of a complex molecular core, while the fluorine atom helps optimize the drug's pharmacokinetic profile.
- Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry leverages fluorinated compounds to develop more potent and stable pesticides, herbicides, and fungicides.<sup>[12]</sup><sup>[13]</sup> **2-Bromo-3-fluorotoluene** can be incorporated into new chemical entities designed for enhanced crop protection.
- Materials Science: The unique electronic properties conferred by the bromo and fluoro substituents make this compound a candidate for synthesizing materials used in applications such as organic light-emitting diodes (OLEDs).<sup>[13]</sup>

The primary utility is demonstrated in its application in palladium-catalyzed cross-coupling reactions, as detailed in the following experimental protocol.

# Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to demonstrate the utility of **2-Bromo-3-fluorotoluene** as a building block. This reaction creates a C-C bond, coupling the aromatic ring to a boronic acid derivative.

Objective: To synthesize 3-Fluoro-2-methyl-4'-phenylbiphenyl from **2-Bromo-3-fluorotoluene** and 4-phenylboronic acid.

Materials:

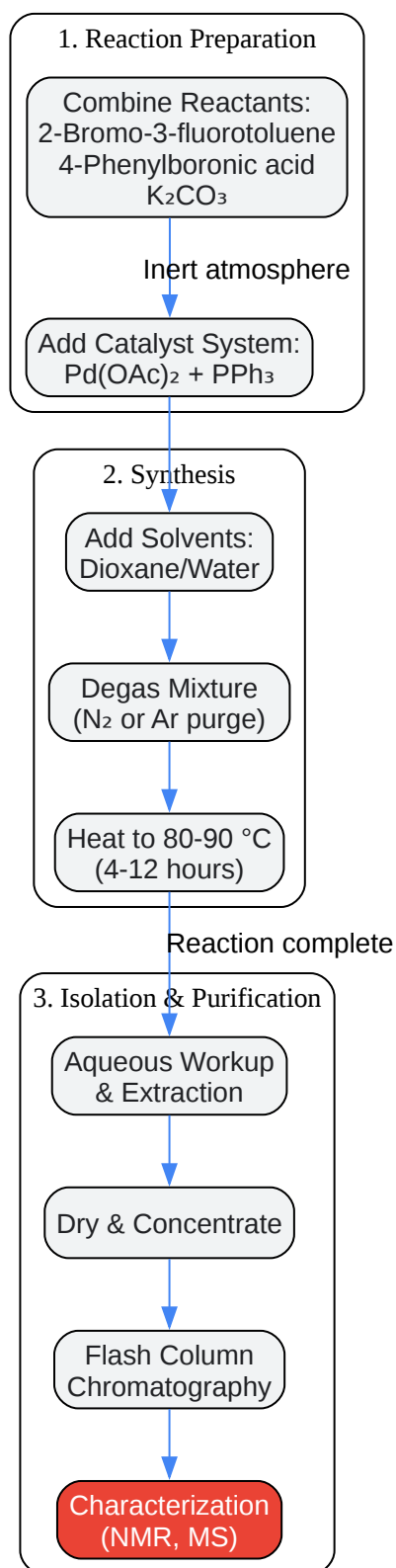
- **2-Bromo-3-fluorotoluene** (1.0 equiv)
- 4-Phenylboronic acid (1.2 equiv)
- Palladium(II) acetate [Pd(OAc)<sub>2</sub>] (0.02 equiv)
- Triphenylphosphine [PPh<sub>3</sub>] (0.08 equiv)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (3.0 equiv)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromo-3-fluorotoluene**, 4-phenylboronic acid, and potassium carbonate.
- **Catalyst Addition:** In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst species, which is crucial for initiating the catalytic cycle.

- **Solvent Addition and Degassing:** Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
- **Heating:** Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
- **Workup and Extraction:** Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-Fluoro-2-methyl-4'-phenylbiphenyl.
- **Characterization:** Confirm the structure and purity of the final product using NMR spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ) and mass spectrometry.

## Suzuki Coupling Workflow Diagram



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Caption: Workflow for a typical Suzuki cross-coupling reaction.

## Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **2-Bromo-3-fluorotoluene**.

- GHS Hazard Statements: The compound is classified with the following hazards:
  - H315: Causes skin irritation.[5][14]
  - H319: Causes serious eye irritation.[5][14]
  - H335: May cause respiratory irritation.[5][14]
  - It is also a combustible liquid.[1][4]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14] All manipulations should be performed in a well-ventilated fume hood.[14][15]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4] Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][4][15]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14][15]

## Conclusion

**2-Bromo-3-fluorotoluene** stands out as a highly valuable and versatile chemical intermediate. Its trifunctional nature provides chemists with a powerful tool for synthesizing complex molecules with precision and efficiency. A firm grasp of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous safety protocols ensures that its utility can be explored responsibly and effectively in the laboratory.

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